molecular formula C19H21F3N4O3 B2393496 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1219912-92-1

1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2393496
CAS No.: 1219912-92-1
M. Wt: 410.397
InChI Key: WZZWUABTBPKUFB-UHFFFAOYSA-N
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Description

1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic compound that features a quinazolinone core, a piperidine ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Attachment of the Propanoyl Group: The propanoyl group can be introduced via acylation reactions using propanoyl chloride in the presence of a base such as pyridine.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with enzyme active sites, while the piperidine ring and trifluoroethyl group may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxoquinazoline.

    Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxamide.

    Trifluoroethyl Derivatives: Compounds with trifluoroethyl groups, such as trifluoroethylamine.

Uniqueness

1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoroethyl group, in particular, can enhance the compound’s stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

1-[3-(4-oxoquinazolin-3-yl)propanoyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3/c20-19(21,22)11-23-17(28)13-5-8-25(9-6-13)16(27)7-10-26-12-24-15-4-2-1-3-14(15)18(26)29/h1-4,12-13H,5-11H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZWUABTBPKUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CCN2C=NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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